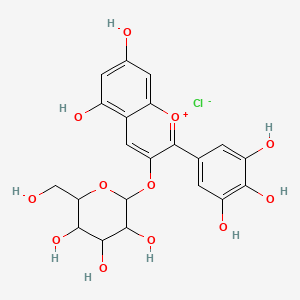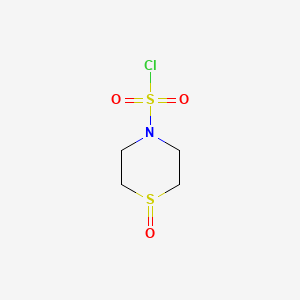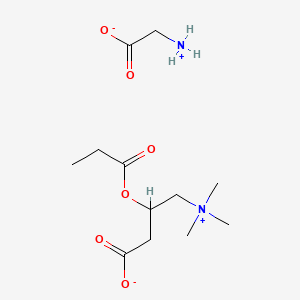![molecular formula C13H8Cl2I3NO5 B12092392 5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride CAS No. 60166-91-8](/img/structure/B12092392.png)
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is a complex organic compound primarily used as an intermediate in the synthesis of Iopamidol, a nonionic radiocontrast medium. This compound is significant in medical imaging, particularly in enhancing the visibility of internal structures in radiographic procedures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride involves multiple steps:
Iodination: The initial step involves the iodination of a benzene ring to introduce iodine atoms at specific positions.
Acylation: The iodinated benzene undergoes acylation to introduce acyl groups, forming a triiodo-benzene derivative.
Amidation: The acylated compound is then reacted with an amino acid derivative, specifically (2S)-2-(Acetyloxy)-1-oxopropylamine, to form the desired amide linkage.
Chlorination: Finally, the compound undergoes chlorination to introduce dichloride groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process and minimize impurities.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The dichloride groups are susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to replace chlorine atoms.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of radiocontrast agents.
Biology
In biological research, it serves as a tool for studying the interactions of radiocontrast agents with biological tissues and their pharmacokinetics.
Medicine
The primary application in medicine is its role in the synthesis of Iopamidol, which is used in diagnostic imaging to enhance the contrast of internal body structures.
Industry
In the industrial sector, this compound is used in the large-scale production of radiocontrast agents, ensuring the availability of high-quality diagnostic tools.
作用机制
The compound exerts its effects primarily through its role as an intermediate in the synthesis of Iopamidol. Iopamidol works by absorbing X-rays, thereby enhancing the contrast of internal structures in radiographic images. The molecular targets include various tissues and organs, where it temporarily accumulates, allowing for detailed imaging.
相似化合物的比较
Similar Compounds
Iopromide: Another nonionic radiocontrast agent with similar applications.
Iohexol: Used in diagnostic imaging with a similar mechanism of action.
Iodixanol: A nonionic, dimeric radiocontrast agent with unique properties.
Uniqueness
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is unique due to its specific structure, which allows for the efficient synthesis of Iopamidol. Its dichloride groups and triiodo-benzene core are crucial for its function as an intermediate, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
60166-91-8 |
|---|---|
分子式 |
C13H8Cl2I3NO5 |
分子量 |
709.82 g/mol |
IUPAC 名称 |
[(2S)-1-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C13H8Cl2I3NO5/c1-3(24-4(2)20)13(23)19-10-8(17)5(11(14)21)7(16)6(9(10)18)12(15)22/h3H,1-2H3,(H,19,23)/t3-/m0/s1 |
InChI 键 |
GMPOMLNJZPYPGR-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)OC(=O)C |
规范 SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092346.png)





![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)
